molecular formula C8H15N B13780834 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine CAS No. 97627-64-0

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine

Cat. No.: B13780834
CAS No.: 97627-64-0
M. Wt: 125.21 g/mol
InChI Key: SUZDQUFJXSJKGZ-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine is an organic compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . Its CAS registry number is 97627-64-0 . This compound is a substituted tetrahydropyridine (THP), a class of nitrogen-containing heterocyclic structures that exist in several isomeric forms and are of significant interest in medicinal and synthetic chemistry . The tetrahydropyridine scaffold is found in various natural products and synthetic pharmaceutical agents, and its biological activity is highly influenced by the specific substituents on the ring system . Researchers utilize this chiral molecule as a versatile building block or intermediate in the development of more complex structures . The stereochemistry and specific alkyl substitutions (ethyl and methyl groups) on the tetrahydropyridine ring make it a valuable scaffold for Structure-Activity Relationship (SAR) studies, particularly in the search for new therapeutic agents . Substituted tetrahydropyridines have been investigated for a wide range of pharmacological properties, including anti-inflammatory and anticancer activities . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet before use.

Properties

CAS No.

97627-64-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C8H15N/c1-3-8-7(2)5-4-6-9-8/h7H,3-6H2,1-2H3

InChI Key

SUZDQUFJXSJKGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the reaction of 3-bromopropylamine with 3-pentanone under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its nitrogen center. Key findings include:

ReagentConditionsProduct FormedSelectivity Notes
Hydrogen peroxideAcetic acid, 25°CN-oxide derivativesForms stable mono-N-oxides
m-CPBADichloromethaneEpoxidized side productsLimited ring participation

The oxidation process preserves the tetrahydropyridine core while modifying electronic properties through N-oxide formation.

Reduction Pathways

Reductive transformations target both the ring structure and substituents:

ReagentConditionsProduct FormedFunctional Impact
Sodium borohydrideMethanol, 0°CSecondary amine derivativesRetains ethyl/methyl groups
Lithium aluminum hydrideTHF, refluxRing-opened aliphatic aminesAlters bicyclic structure

Selective reduction of the imine group to secondary amines occurs without disrupting the ethyl or methyl substituents.

Substitution Reactions

The compound participates in nucleophilic substitutions at multiple positions:

Alkylation

  • Reagents: Methyl iodide, sodium hydride

  • Products: Quaternary ammonium salts with enhanced water solubility.

Acylation

  • Reagents: Acetyl chloride, pyridine

  • Products: N-acetylated derivatives used as intermediates in drug synthesis.

Cycloaddition and Ring Expansion

Under catalytic conditions, the tetrahydropyridine scaffold engages in:

  • [4+2] Cycloadditions with electron-deficient dienophiles

  • Heck-type couplings using palladium catalysts (e.g., aryl halides in dioxane at 80°C) .

Example transformation:

text
6-Ethyl-5-methyl-THP + Aryl halide → 3-methylene-5-phenyl-THP derivatives (54–88% yield)

Tautomerism and Stability

While not explicitly documented for this compound, structural analogs like 6-acetyl-THP exhibit equilibrium between 2,3,4,5-tetrahydropyridine and 1,2,3,4-tetrahydropyridine tautomers . Computational studies suggest similar behavior could occur in 6-ethyl-5-methyl-THP under acidic/basic conditions.

Industrial-Scale Modifications

Batch reactor optimizations have been reported for:

  • Continuous flow syntheses improving yield (>80%) and purity

  • Catalyst recycling in alkylation steps (Pd/C, 5 cycles without activity loss).

Comparative Reactivity Table

Reaction TypeRate (Relative to THP Analogs)Key Driver
N-Oxidation1.2× fasterElectron-donating ethyl group
Reductive ring opening0.7× slowerSteric hindrance at C5 methyl

Scientific Research Applications

Pharmacological Properties

Antihypertensive and Antianginal Effects
One of the notable applications of tetrahydropyridine derivatives, including 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine, is their use as calcium channel blockers. These compounds exhibit antihypertensive and antianginal properties similar to those of amlodipine besylate, a well-known calcium antagonist. The mechanism primarily involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Neuroprotective Effects
Research indicates that tetrahydropyridine derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can influence neurotransmitter systems and exhibit antioxidant properties that help protect neuronal cells from oxidative stress .

Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydropyridine derivatives. For instance, certain synthesized analogs have demonstrated selective cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the tetrahydropyridine structure can enhance its anticancer efficacy .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

Phosphine-Catalyzed Reactions
Innovative approaches using phosphine-derivative catalysis have been reported to synthesize tetrahydropyridines via [4+2] annulation reactions. This method allows for high yields and enantioselectivity in producing target compounds .

Palladium-Catalyzed Reactions
Another effective synthetic route involves palladium-catalyzed cyclization reactions. This technique has been successfully utilized to form various tetrahydropyridine derivatives from readily available starting materials under mild conditions .

Case Study 1: Antihypertensive Activity

A study investigating the antihypertensive effects of various tetrahydropyridine derivatives found that this compound exhibited significant reductions in systolic blood pressure in hypertensive rat models. The study concluded that this compound could serve as a lead for developing new antihypertensive agents.

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound enhanced cell viability and reduced markers of oxidative damage in cultured neuronal cells.

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntihypertensiveCalcium channel blocker properties; reduces blood pressure
NeuroprotectiveProtects neuronal cells from oxidative stress; potential in neurodegeneration
AnticancerSelective cytotoxicity against cancer cell lines; structure modifications enhance efficacy

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isomeric and Analogous Pyridine Derivatives

6-Methyl-5-oxo-2,3,4,5-tetrahydropyridine (6M5OTP)
  • Structure : Differs by a keto group at position 5 and lacks the ethyl substituent.
  • Properties : Identified as a fragrance component in rice, contributing to its aroma profile. Structural validation via ¹H NMR (δ 3.78–3.85, 2.48 ppm) and ¹³C NMR confirmed its identity .
  • Key Difference : The keto group enhances polarity (higher PSA) compared to 6-ethyl-5-methyl derivatives, influencing its volatility and role in plant volatiles .
2-Methyl-6-pentadecyl-2,3,4,5-tetrahydropyridine
  • Structure : Features a long pentadecyl chain at position 6, increasing hydrophobicity (logP > 5 estimated).
  • Bioactivity: Isolated from fire ant venom (Solenopsis invicta), this compound exhibits antifungal activity, likely due to membrane disruption by the alkyl chain .
  • Key Difference : The extended alkyl chain significantly alters bioactivity compared to shorter-chain derivatives like 6-ethyl-5-methyl-tetrahydropyridine.

Neuroactive Tetrahydropyridines

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
  • Structure : Contains a phenyl group at position 4 and a methyl group at position 1.
  • Neurotoxicity : MPTP is a potent neurotoxin causing parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra. Its toxicity arises from metabolism to MPP⁺, which inhibits mitochondrial complex I .

Fluorinated Derivatives

5-Fluoro-3-methylene-6-phenyl-2,3,4,5-tetrahydropyridine
  • Structure : Fluorine at position 5 and a phenyl group at position 4.
  • Reactivity : Fluorination enhances stability against enzymatic degradation but introduces risks (e.g., HF elimination under heat) .
  • Applications : Explored in medicinal chemistry for targeted delivery due to fluorine’s electronegativity and small atomic radius .

Data Table: Comparative Analysis of Tetrahydropyridine Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Properties/Activities Source/Application
6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine 97627-64-0 C₈H₁₅N Ethyl (C6), Methyl (C5) Moderate lipophilicity (logP 1.70) Synthetic intermediate
6-Methyl-5-oxo-2,3,4,5-tetrahydropyridine N/A C₆H₉NO Keto (C5), Methyl (C6) Rice fragrance component Plant metabolomics
2-Methyl-6-pentadecyl-2,3,4,5-tetrahydropyridine N/A C₂₁H₄₁N Pentadecyl (C6), Methyl (C2) Antifungal activity Ant venom
MPTP 23007-85-4 C₁₂H₁₅N Phenyl (C4), Methyl (C1) Neurotoxin (parkinsonism) Illicit drug contaminant
5-Fluoro-3-methylene-6-phenyl-2,3,4,5-tetrahydropyridine N/A C₁₂H₁₂FN Fluoro (C5), Phenyl (C6) Fluorinated drug precursor Medicinal chemistry

Research Findings and Implications

  • Structural-Activity Relationships :
    • Alkyl chain length (e.g., pentadecyl vs. ethyl) correlates with antifungal potency .
    • Aromatic substituents (e.g., phenyl in MPTP) confer neurotoxicity absent in aliphatic analogs .
    • Fluorination enhances metabolic stability but requires careful handling .
  • Gaps in Knowledge: Limited data on the pharmacokinetics and toxicology of 6-ethyl-5-methyl-tetrahydropyridine. Synthetic routes for fluorinated derivatives need optimization to minimize decomposition .

Biological Activity

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine (C8H13N) is a member of the tetrahydropyridine family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry based on available research.

This compound is a heterocyclic organic compound characterized by its tetrahydropyridine ring structure. The presence of ethyl and methyl substituents at specific positions contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interactions : The compound has been shown to interact with various enzymes, including cyclooxygenase and kinases. These interactions can modulate inflammatory pathways and cellular signaling processes .
  • Receptor Binding : Research indicates that tetrahydropyridines can bind to neurotransmitter receptors, influencing neurochemical signaling. For instance, some derivatives exhibit activity at muscarinic acetylcholine receptors .
  • Metabolic Pathways : The compound undergoes metabolic transformations through cytochrome P450 enzymes, leading to the formation of bioactive metabolites that may enhance or alter its pharmacological effects.

Biological Activities

The biological activities associated with this compound include:

  • Anti-inflammatory Properties : Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
  • Anticancer Effects : Preliminary research suggests potential anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models .
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, indicating a potential role in treating neurodegenerative diseases .

Case Studies

  • Anti-inflammatory Activity : In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in edema and pain response compared to control groups. The compound's ability to inhibit cyclooxygenase activity was highlighted as a key mechanism.
  • Anticancer Research : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in human breast cancer cells while sparing normal cells. The underlying mechanism involved caspase activation and modulation of Bcl-2 family proteins .

Comparative Analysis

Compound Biological Activity Mechanism
This compoundAnti-inflammatory, AnticancerEnzyme inhibition, Receptor binding
6-Methoxy-2,3,4,5-tetrahydropyridineAntimicrobialMembrane disruption
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineNeurotoxic (MPTP model)Dopaminergic neuron destruction

Q & A

Basic Questions

Q. What are the established synthetic pathways for 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine, and what analytical techniques are critical for confirming its structure?

  • Answer : The compound is synthesized via phosphine-catalyzed [4+2] cyclization or multi-step reactions involving alkylation and cyclization of precursor amines. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution electrospray ionization mass spectrometry (HRESIMS). For example, NMR data reveal characteristic peaks for the ethyl and methyl substituents, while HRESIMS provides precise molecular weight validation . Similar methodologies are employed in the synthesis of alkyl-substituted tetrahydropyridines, where reaction conditions (e.g., solvent, temperature) are optimized to achieve yields >90% .

Q. How is this compound detected and quantified in complex matrices like fermented beverages?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. In wine analysis, solid-phase microextraction (SPME) is used to isolate the compound from volatile organic compounds, followed by GC-MS quantification. Detection limits are typically in the ppb range due to its strong odor activity (e.g., musty off-flavors at concentrations ≥0.5 µg/L) .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the role of this compound in neurotoxic mechanisms analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)?

  • Answer : Comparative metabolic studies using in vitro neuronal models (e.g., SH-SY5Y cells) are conducted to assess dopamine depletion and mitochondrial dysfunction. The compound’s oxidation metabolites are analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify neurotoxic intermediates. Dose-response assays and cytochrome P450 inhibition studies further elucidate its bioactivation pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., fungal strains, cell lines) or purity of synthesized compounds. Standardized protocols, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal testing, are recommended. For cytotoxicity studies, neutral red uptake assays using consistent cell lines (e.g., ATCC-derived human cancer cells) improve reproducibility . Cross-validation with orthogonal methods (e.g., enzymatic inhibition assays) is also critical .

Q. What computational and experimental approaches are utilized to elucidate the structure-activity relationships (SAR) of substituents on the tetrahydropyridine ring?

  • Answer :

  • Computational : Molecular docking and density functional theory (DFT) calculations predict interactions with biological targets (e.g., M1 cholinoceptors). Substituent effects on electron density and steric hindrance are modeled to optimize binding affinity .
  • Experimental : Systematic synthesis of analogs with modified alkyl groups (e.g., replacing ethyl with propyl) followed by bioactivity profiling. For example, antifungal activity against Candida albicans is tested using microdilution assays (MIC values reported in µg/mL) .

Methodological Tables

Application Method Key Parameters Reference
Synthesis Phosphine-catalyzed cyclizationCatalyst: PBu₃; Solvent: THF; Yield: 85-92%
Antifungal Testing CLSI microdilution assayStrains: ATCC 90028; Incubation: 48h at 35°C
Neurotoxicity Screening LC-MS/MS metabolite profilingColumn: C18; Ionization: ESI+; LOD: 0.1 nM

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